
1-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine is a complex organic compound that features a pyrazole ring substituted with an isobutyl group and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine typically involves multi-step organic reactions. One common approach is the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the isobutyl and thiophene substituents. The final step involves the methylation of the amine group.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde
- 1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile
- 1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazole-5-amine
Uniqueness
1-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine is unique due to its specific substitution pattern and the presence of both isobutyl and thiophene groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific research applications.
Properties
Molecular Formula |
C13H19N3S |
|---|---|
Molecular Weight |
249.38 g/mol |
IUPAC Name |
N-methyl-1-[2-(2-methylpropyl)-5-thiophen-3-ylpyrazol-3-yl]methanamine |
InChI |
InChI=1S/C13H19N3S/c1-10(2)8-16-12(7-14-3)6-13(15-16)11-4-5-17-9-11/h4-6,9-10,14H,7-8H2,1-3H3 |
InChI Key |
CEOFJMBMQNGPBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=CC(=N1)C2=CSC=C2)CNC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Droperidol Imp. D (EP); (1RS)-1-[4-(4-Fluorophenyl)-4-oxobutyl]-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-1,2,3,6-tetrahydropyridine 1-Oxide Hydrochloride; Droperidol Imp. D (EP) as Hydrochloride; Droperidol Impurity D as Hydrochloride](/img/structure/B13426107.png)
![3-Bromo-7-chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13426108.png)
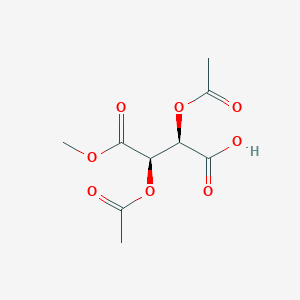
![4-[(2-Cyanohydrazinyl)methylideneamino]benzoic acid](/img/structure/B13426119.png)
![(Z)-N'-hydroxy-2-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)acetimidamide](/img/structure/B13426121.png)
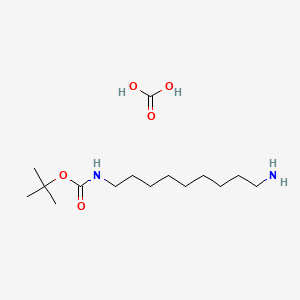
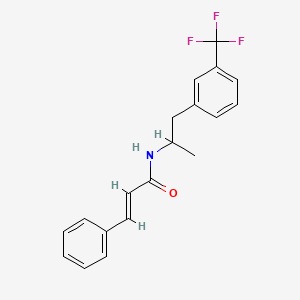

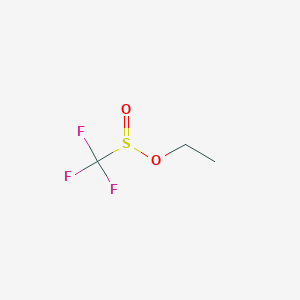
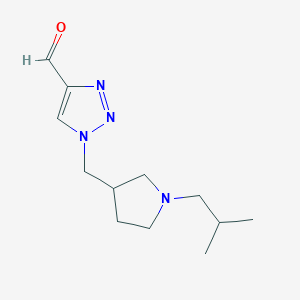
![2-[Bromo(difluoro)methyl]-4-fluoro-1,3-benzoxazole](/img/structure/B13426159.png)


